molecular formula C22H26N6O B5021531 N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B5021531
M. Wt: 390.5 g/mol
InChI Key: RORFIBBGDOIZJC-UHFFFAOYSA-N
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Description

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that features a unique structure combining pyridine and indazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-pyridin-2-ylethylamine and 3-bromomethylpyridine. These intermediates undergo nucleophilic substitution reactions to form the desired pyridine derivatives. The final step involves the cyclization of these intermediates with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with varying functional groups attached to the pyridine and indazole rings .

Mechanism of Action

The mechanism of action of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of pyridine and indazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-28(14-11-17-8-4-5-12-23-17)21-16(7-6-13-24-21)15-25-22(29)20-18-9-2-3-10-19(18)26-27-20/h4-8,12-13H,2-3,9-11,14-15H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORFIBBGDOIZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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